4-(2-bromoethyl)-1H-Pyrazole
Overview
Description
“4-(2-Bromoethyl)benzoic acid” is a compound that has a molecular weight of 229.071 . It’s also known as p-(β-Bromoethyl)benzoic acid .
Synthesis Analysis
In a study, the alkylation of commercially available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene was carried out in the presence of cesium carbonate .
Molecular Structure Analysis
The structure of “4-(2-Bromoethyl)benzoic acid” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
A high throughput reaction screening using desorption electrospray ionization mass spectrometry was reported .
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)benzoic acid” has a melting point of 206-208°C and a density of 1.548±0.06 g/cm3 .
Scientific Research Applications
Analgesic and Other Biological Activities
- 4-Bromo derivatives of 1H-Pyrazole have been synthesized and evaluated for their pharmacological properties. Some compounds showed remarkable analgesic activity, as well as moderate hypotensive, bradycardiac, anti-inflammatory activities, infiltration anesthesia in mice, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
Tautomerism and Structural Analysis
- A study on tautomerism in 4-bromo-1H-pyrazoles, using multinuclear magnetic resonance spectroscopy and X-ray crystallography, revealed insights into the tautomer present in both solid and solution states. This research provides valuable data for understanding the chemical shifts and molecular structure of these compounds (Trofimenko et al., 2007).
Antimicrobial Properties
- Certain phenylpyrazole derivatives, synthesized using 4-(2-bromoacetyl)-1H-pyrazole as a precursor, exhibited significant antimicrobial properties, particularly against pathogenic yeast and moulds. This indicates potential applications in developing new therapeutic agents (Farag et al., 2008).
Crystal Structure and Conformational Analysis
- Research on the synthesis and crystal structure of various pyrazole compounds, including 4-bromo derivatives, provides detailed insights into their molecular conformation and potential applications in chemical synthesis and material science (Loh et al., 2013).
Organic Intermediate Applications
- A study involving 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate, highlights its synthesis and structural analysis. This research is relevant for understanding the molecular structure and electronic properties of such compounds, which are crucial in various chemical syntheses (Yang et al., 2021).
Catalytic Applications
- Some studies have explored the use of pyrazole-containing compounds in catalysis, such as in Suzuki-Miyaura cross-coupling reactions. These compounds have been used to stabilize metal complexes, demonstrating their utility in synthetic chemistry (Ocansey et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromoethyl)-1H-pyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBYTUYNMSBOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308688 | |
Record name | 4-(2-Bromoethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromoethyl)-1H-Pyrazole | |
CAS RN |
1142953-56-7 | |
Record name | 4-(2-Bromoethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142953-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromoethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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